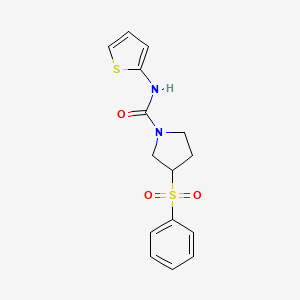
3-(2,3,5-Trifluorophenyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,3,5-Trifluorophenyl)propan-1-amine, also known as TFP, is a chemical compound that belongs to the class of amines. This compound is widely used in scientific research, particularly in the field of neuroscience, due to its unique properties.
Mecanismo De Acción
3-(2,3,5-Trifluorophenyl)propan-1-amine acts as a competitive inhibitor of monoamine transporters. It binds to the active site of the transporter, preventing the uptake of neurotransmitters. This leads to an increase in extracellular neurotransmitter levels and altered neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2,3,5-Trifluorophenyl)propan-1-amine depend on the specific monoamine transporter it inhibits. Inhibition of the dopamine transporter leads to an increase in dopamine levels, which can result in increased locomotor activity and reward-seeking behavior. Inhibition of the norepinephrine transporter can lead to increased heart rate and blood pressure. Inhibition of the serotonin transporter can lead to altered mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2,3,5-Trifluorophenyl)propan-1-amine is a valuable tool for studying monoamine transporters and neurotransmission. Its potency and selectivity make it an ideal inhibitor for in vitro and in vivo studies. However, 3-(2,3,5-Trifluorophenyl)propan-1-amine has limitations, including its potential toxicity and off-target effects. Researchers must be cautious when using 3-(2,3,5-Trifluorophenyl)propan-1-amine and ensure that appropriate controls are in place to account for its effects.
Direcciones Futuras
There are several future directions for 3-(2,3,5-Trifluorophenyl)propan-1-amine research. One area of interest is the development of more selective inhibitors of monoamine transporters. This would allow researchers to study the specific function of each transporter and their role in various neurological disorders. Another area of interest is the use of 3-(2,3,5-Trifluorophenyl)propan-1-amine as a therapeutic agent. Studies have shown that inhibition of monoamine transporters can be beneficial in the treatment of depression and other psychiatric disorders. Further research is needed to determine the potential of 3-(2,3,5-Trifluorophenyl)propan-1-amine as a therapeutic agent.
Conclusion:
In conclusion, 3-(2,3,5-Trifluorophenyl)propan-1-amine is a valuable tool for studying monoamine transporters and neurotransmission. Its potency and selectivity make it an ideal inhibitor for in vitro and in vivo studies. However, researchers must be cautious when using 3-(2,3,5-Trifluorophenyl)propan-1-amine and ensure that appropriate controls are in place to account for its effects. Future research directions for 3-(2,3,5-Trifluorophenyl)propan-1-amine include the development of more selective inhibitors of monoamine transporters and the use of 3-(2,3,5-Trifluorophenyl)propan-1-amine as a therapeutic agent for psychiatric disorders.
Métodos De Síntesis
The synthesis of 3-(2,3,5-Trifluorophenyl)propan-1-amine involves the reaction between 2,3,5-trifluorobenzaldehyde and 1-amino-3-chloropropane in the presence of a reducing agent. The resulting product is then purified through recrystallization. This method is widely used in laboratories and has been optimized to produce high yields of 3-(2,3,5-Trifluorophenyl)propan-1-amine.
Aplicaciones Científicas De Investigación
3-(2,3,5-Trifluorophenyl)propan-1-amine is commonly used in neuroscience research as a tool to study the function of monoamine transporters. Monoamine transporters are proteins responsible for the uptake of neurotransmitters such as dopamine, norepinephrine, and serotonin from the synaptic cleft. 3-(2,3,5-Trifluorophenyl)propan-1-amine is a potent inhibitor of these transporters and can be used to study their function in vitro and in vivo.
Propiedades
IUPAC Name |
3-(2,3,5-trifluorophenyl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c10-7-4-6(2-1-3-13)9(12)8(11)5-7/h4-5H,1-3,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRDBTGTXTYZGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CCCN)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3,5-Trifluorophenyl)propan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

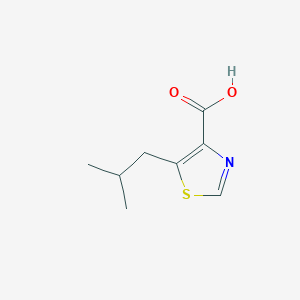
![N-[5-[[2-[1-(2,3-Dimethylphenyl)imidazol-2-yl]sulfanylacetyl]amino]-2-fluorophenyl]prop-2-enamide](/img/structure/B2408526.png)



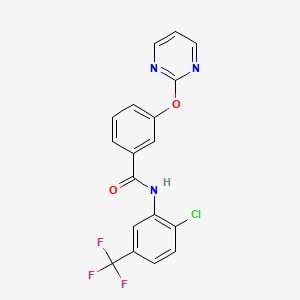
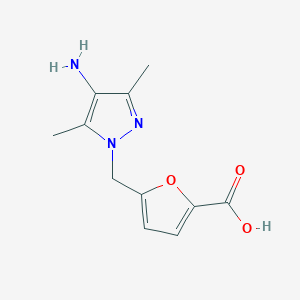
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-butylacetamide](/img/structure/B2408534.png)

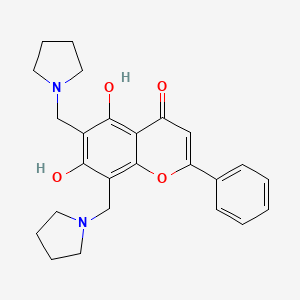
![N-(3-chlorophenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2408539.png)

